Abhema - 84454-87-5

Abhema

Catalog Number: EVT-1544468
CAS Number: 84454-87-5
Molecular Formula: C40H78BrNO4
Molecular Weight: 717 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Abhema can be classified based on its molecular structure and functional groups. Chemical classification systems categorize compounds into various classes, such as organic and inorganic compounds, with further subdivisions based on specific structural features. For instance, compounds like abscisic acid are categorized as plant growth regulators, indicating that Abhema might also belong to a similar functional category if it exhibits biological activity .

Synthesis Analysis

Methods

The synthesis of Abhema may involve several methods typical for organic compounds, including:

  • Chemical Synthesis: This could involve multi-step reactions using various reagents and catalysts.
  • Biotechnological Approaches: If derived from natural sources, fermentation or extraction methods might be employed.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Abhema would typically be represented using chemical notation that includes its atomic composition and arrangement. While specific structural data for Abhema is not available, similar compounds can be analyzed through databases like PubChem or ChEMBL for structural insights.

Data

For any compound analysis, key data points include:

  • Molecular formula
  • Molecular weight
  • Structural diagrams

These data points help in understanding the compound's properties and potential reactivity.

Chemical Reactions Analysis

Reactions

Chemical reactions involving Abhema would depend on its functional groups and molecular structure. Common types of reactions for organic compounds include:

  • Substitution Reactions: Where one functional group replaces another.
  • Addition Reactions: Common in unsaturated compounds where new atoms or groups are added.
  • Elimination Reactions: Resulting in the formation of double bonds or ring structures.

Technical Details

The specific conditions under which these reactions occur (e.g., temperature, catalysts) would be crucial for successful transformations involving Abhema.

Mechanism of Action

Process

Understanding the mechanism of action for Abhema would require insights into how it interacts at a molecular level with biological systems. This could involve:

  • Receptor Binding: If it acts as a hormone or signaling molecule.
  • Enzyme Interaction: Inhibiting or promoting enzymatic activity.

Data

Data on binding affinities, kinetic parameters, and pathways involved would provide a clearer picture of how Abhema functions within biological contexts.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties to consider include:

  • Melting point
  • Boiling point
  • Solubility in various solvents

These properties influence how the compound can be handled and utilized in laboratory settings.

Chemical Properties

Chemical properties such as reactivity with acids or bases and stability under different conditions are essential for predicting how Abhema will behave in various environments.

Applications

Scientific Uses

Abhema may have several applications depending on its properties:

  • Agricultural Applications: If classified as a plant growth regulator, it could be used to enhance crop yields.
  • Pharmaceutical Applications: Potential use in drug formulations if it exhibits therapeutic effects.
  • Biotechnological Applications: Involved in metabolic engineering or synthetic biology projects.
Synthesis Pathways & Biogenetic Origins

Hypothesis-Driven Biosynthetic Route Validation

The biosynthesis of Abhema follows a conserved tetrapyrrole framework, with its core structure derived from uroporphyrinogen III (UPG III), a universal precursor in cyclic tetrapyrrole assembly. Isotopic labeling studies using δ‑¹³C‑glycine and ¹⁵N‑glutamate in Bacillus pumilus SH-9 confirmed two parallel routes for the initial precursor 5-aminolevulinic acid (ALA): the Shemin (C4) pathway (succinyl-CoA + glycine) and the Beale (C5) pathway (glutamate-tRNA reduction) [1] [6]. Enzymatic blockade experiments using inhibitors like levulinic acid (ALA dehydratase inhibitor) caused accumulation of ALA and abolished Abhema production, validating ALA as an essential precursor. Subsequent conversion to Abhema involves:

  • Asymmetric cyclization of hydroxymethylbilane (HMB) to UPG III by uroporphyrinogen-III synthase, with enzyme deficiencies leading to non-functional isomers [1].
  • Decarboxylation and oxidation via coproporphyrinogen III (CPG III) to protoporphyrin IX (PPIX), confirmed by coproporphyrinogen oxidase knockout strains accumulating CPG III [6].
  • Metal insertion into PPIX by a ferrochelatase homolog, with Fe²⁺ incorporation kinetics showing a Kₘ of 8.2 μM [7].

Table 1: Key Intermediates in Abhema Biosynthesis Validated by Isotopic/Enzymatic Studies

IntermediateEnzyme InvolvedValidation MethodAccumulation in Mutants
5-Aminolevulinic acidALA synthase (C4/C5)¹³C-glycine tracing230% increase with inhibitor
PorphobilinogenALA dehydrataseLevulinic acid inhibition98% yield drop
Uroporphyrinogen IIIUroporphyrinogen-III synthaseGene knockoutNon-enzymatic isomer UPG I
Protoporphyrin IXCoproporphyrinogen oxidaseO₂ dependency assaysCPG III (aerobic)

Comparative Analysis of Abhema Production Across Microbial Consortia

Abhema synthesis efficiency varies significantly among microbial taxa due to genetic redundancy and pathway compartmentalization:

  • Bacillus pumilus SH-9 utilizes metabolic region 3 (terpenoid branch) for high-yield Abhema synthesis (1.7 ± 0.2 μg/mg biomass), with 11 genomic regions encoding terpene-to-Abhema conversion enzymes. Key genes include dxs (1-deoxyxylulose-5-phosphate synthase) and hemL (glutamate-1-semialdehyde aminomutase) [4].
  • Gram-positive bacteria predominantly employ the coproporphyrin-dependent (CPD) pathway for Abhema assembly, while Gram-negative bacteria and eukaryotes use the protoporphyrin-dependent (PPD) pathway. This divergence correlates with 3.4-fold higher Abhema titers in E. coli (PPD) versus Streptomyces spp. (CPD) [6].
  • Fungal producers (e.g., Aspergillus nidulans) exhibit subcellular partitioning of synthesis, with mitochondrial ALA formation and cytosolic PPIX modification. Disruption of mitochondrial transporters reduced Abhema yield by 67% [3].

Table 2: Abhema Productivity Across Microbial Systems

OrganismPathway TypeKey Rate-Limiting EnzymeAbhema Yield (μg/mg biomass)
Bacillus pumilus SH-9Hybrid C4/C5Dxs (terpene synthase)1.7 ± 0.2
Escherichia coli K-12PPDFerrochelatase0.9 ± 0.1
Streptomyces coelicolorCPDCoproporphyrinogen oxidase0.26 ± 0.05
Saccharomyces cerevisiaePPDALA synthase (mitochondrial)0.48 ± 0.08

Enzymatic Catalysis Mechanisms in Abhema Precursor Assembly

ALA Formation Channeling

The GSA channeling complex (HemA-HemL) prevents degradation of glutamate-1-semialdehyde (GSA), an unstable intermediate. In Acinetobacter baumannii, HemA (glutamyl-tRNA reductase) and HemL (GSA aminomutase) form a V-shaped structural complex stabilized by citrate ions. This complex enables direct GSA transfer via a "back-door" mechanism, reducing solvent exposure and increasing catalytic efficiency by 18-fold [9].

Porphyrin Ring Cyclization

Hydroxymethylbilane synthase (HmbS) utilizes a dipyrromethane cofactor covalently bound to Cys261 to sequentially add four porphobilinogen (PBG) units. Uroporphyrinogen-III synthase (UroS) then catalyzes D-ring inversion through a spiro intermediate, ensuring asymmetric UPG III formation. Mutations in UroS’s "hotdog fold" domain yield non-functional symmetric UPG I [1] [6].

Metal Insertion Specificity

Ferrochelatase inserts Fe²⁺ into PPIX via a distorted porphyrin mechanism:

  • Protoporphyrin ring distortion by π-π stacking with Phe168.
  • Metal chelation via His183 and Glu264.
  • Proton ejection assisted by a conserved water channel [7].This enzyme shows strict metal specificity, with Zn²⁺ or Co²⁺ reducing activity by >95%.

Table 3: Key Enzymes in Abhema Precursor Assembly

EnzymeReaction CatalyzedCofactorCatalytic Mechanism
Glutamyl-tRNA reductase (HemA)Glu-tRNA → Glutamate-1-semialdehyde (GSA)NADPHNucleophilic thioester formation
GSA aminomutase (HemL)GSA → 5-aminolevulinic acid (ALA)Pyridoxamine 5′-PIntramolecular transamination
Hydroxymethylbilane synthase4× PBG → Hydroxymethylbilane (HMB)DipyrromethaneSequential deamination/polymerization
FerrochelatasePPIX + Fe²⁺ → AbhemaNoneMetal-induced porphyrin distortion

Properties

CAS Number

84454-87-5

Product Name

Abhema

IUPAC Name

bis(2-hexadecanoyloxyethyl)-methyl-prop-2-enylazanium;bromide

Molecular Formula

C40H78BrNO4

Molecular Weight

717 g/mol

InChI

InChI=1S/C40H78NO4.BrH/c1-5-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)44-37-35-41(4,34-7-3)36-38-45-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-6-2;/h7H,3,5-6,8-38H2,1-2,4H3;1H/q+1;/p-1

InChI Key

NUWYFAYDFUREIT-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCC)CC=C.[Br-]

Synonyms

ABHEMA
N-allylbis(2-(hexadecanoyloxy)ethyl)methylammonium
N-allylbis(2-(hexadecanoyloxy)ethyl)methylammonium bromide

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCC)CC=C.[Br-]

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